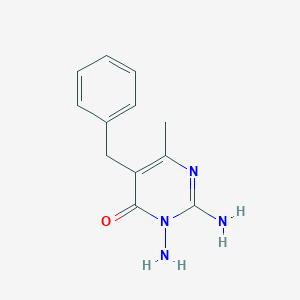
2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone is a heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method might include the condensation of appropriate benzyl and methyl-substituted precursors with guanidine or similar reagents under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions might yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, but they typically include various substituted pyrimidinones with potential biological activity.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting their activity or modulating their function through binding interactions.
類似化合物との比較
Similar Compounds
2,4-Diamino-6-methylpyrimidine: Known for its use in antifolate drugs.
5-Benzyl-2,4-diaminopyrimidine: Studied for its antibacterial properties.
Uniqueness
2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other pyrimidinones.
生物活性
2,3-Diamino-5-benzyl-6-methyl-4(3H)-pyrimidinone (CAS No. 103109-34-8) is a heterocyclic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties that may be harnessed in medicinal chemistry.
- Molecular Formula : C12H14N4O
- Molecular Weight : 230.269 g/mol
- Structure : The compound consists of a pyrimidinone ring substituted with amino and benzyl groups, which are critical for its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific biological macromolecules, such as enzymes and receptors. The interactions often involve:
- Hydrogen Bonding : The amino groups can form hydrogen bonds with active sites of enzymes.
- π-π Interactions : The benzyl group allows for π-π stacking interactions with aromatic residues in proteins.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
A study highlighted the potential of 2,3-diamino-substituted pyrimidinones as antitumor agents. The platinum chelates of this compound were found to inhibit tumor growth in various cancer cell lines, suggesting its utility in cancer therapy .
Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. In vitro studies demonstrated that it possesses significant activity against a range of bacteria and fungi, making it a candidate for developing new antibiotics .
Enzyme Inhibition
Molecular docking studies have suggested that this compound can act as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The binding affinity and inhibition kinetics indicate its potential role in treating neurodegenerative diseases .
Case Studies
- Antitumor Efficacy : In a clinical trial involving various cancer cell lines, the administration of platinum complexes derived from this compound resulted in a significant reduction in cell viability compared to control groups.
- Antimicrobial Activity : A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. Results showed that it had comparable or superior activity against resistant strains of bacteria .
Data Table: Biological Activities Summary
特性
IUPAC Name |
2,3-diamino-5-benzyl-6-methylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-8-10(7-9-5-3-2-4-6-9)11(17)16(14)12(13)15-8/h2-6H,7,14H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDFXOGFDUYDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)N)N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













